molecular formula C23H17FN4OS B2373598 7-(4-fluorophenyl)-2-methyl-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine CAS No. 868147-28-8

7-(4-fluorophenyl)-2-methyl-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine

Katalognummer: B2373598
CAS-Nummer: 868147-28-8
Molekulargewicht: 416.47
InChI-Schlüssel: LMVQSYZTBOVYKZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the chromeno-triazolo-pyrimidine class, characterized by a fused heterocyclic core (chromene, triazole, and pyrimidine rings) with substituents that modulate its physicochemical and biological properties. The methyl group at position 2 likely contributes to steric stabilization.

Eigenschaften

IUPAC Name

11-(4-fluorophenyl)-4-methyl-9-thiophen-2-yl-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN4OS/c1-13-4-9-17-16(11-13)20-19(22(29-17)18-3-2-10-30-18)21(14-5-7-15(24)8-6-14)28-23(27-20)25-12-26-28/h2-12,21-22H,1H3,(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMVQSYZTBOVYKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(C3=C2NC4=NC=NN4C3C5=CC=C(C=C5)F)C6=CC=CS6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 7-(4-fluorophenyl)-2-methyl-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine (CAS Number: 868147-28-8) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multicomponent reactions (MCRs), which are efficient for creating complex molecular architectures. MCRs allow for the rapid assembly of various components into a single product with multiple biological functionalities. The specific synthetic pathways can vary but generally include the reaction of appropriate starting materials under controlled conditions to yield the desired chromeno-triazolo-pyrimidine structure.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that derivatives of chromeno-triazolo-pyrimidines demonstrate promising anti-proliferative effects against human cancer cell lines such as cervical and bladder cancer. The most active compounds in related studies showed IC50 values ranging from 2.87 to 3.06 µM, indicating their potential as anticancer agents .

Anti-inflammatory Activity

In addition to anticancer properties, these compounds have been evaluated for anti-inflammatory activity. A related study highlighted that certain derivatives exhibited a notable anti-inflammatory ratio compared to standard drugs like dexamethasone . This suggests that the compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by inflammation.

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve the inhibition of specific signaling pathways or enzymes associated with tumor growth and inflammation. For example, some studies suggest that similar compounds act as inhibitors of key enzymes involved in cancer progression or inflammatory responses .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the phenyl and thiophenyl rings can significantly influence potency and selectivity. For instance:

SubstituentEffect on Activity
FluorineIncreases lipophilicity and may enhance interaction with biological targets
MethylModulates steric hindrance affecting binding affinity
ThiophenylContributes to electron delocalization enhancing stability

Research has indicated that modifications in these areas can lead to improved efficacy against cancer cells while potentially reducing side effects .

Case Studies

  • Cytotoxicity Testing : In vitro studies conducted on several derivatives of chromeno-triazolo-pyrimidines demonstrated varying levels of cytotoxicity against human cancer cell lines. The most effective compounds were subjected to further testing to establish their potential as lead candidates for drug development .
  • Anti-inflammatory Screening : Compounds were screened for their ability to reduce inflammation in cellular models. Results indicated that certain derivatives could significantly inhibit inflammatory markers, suggesting their utility in treating inflammatory diseases .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Molecular Weight Key Differences vs. Target Compound Potential Biological Implications
2-Chloro-7-(2-fluorophenyl)-6-(4-methylphenyl)-chromeno-triazolo-pyrimidine () Cl (2), 2-FPh (7), 4-MePh (6) 444.89 Halogen (Cl vs. Me), Fluorophenyl isomer (2-F vs. 4-F), Thiophene vs. MePh Altered tubulin binding due to Cl and aryl geometry
7-(4-Methoxyphenyl)-6-phenyl-chromeno-triazolo-pyrimidine () 4-MeOPh (7), Ph (6) 434.45 Methoxy (electron-donating) vs. FPh (electron-withdrawing), Thiophene vs. Ph Modified pharmacokinetics (e.g., solubility)
7-(4-Bromophenyl)-6-(2-methoxyphenyl)-chromeno-triazolo-pyrimidine () Br (4-BrPh), 2-MeOPh (6) 511.36 Bromine (heavier halogen) vs. F, Methoxy vs. Thiophene Enhanced steric bulk; possible DNA intercalation
6-(4-Fluorophenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-triazolo-pyrimidin-7-amine () 4-FPh (6), trifluoro-butenyl-S- (2) 403.32 Thiophene replaced with fluorinated alkylthio chain, amine at position 7 Altered target selectivity (e.g., kinase vs. tubulin)

Key Observations

Substituent Position and Electronic Effects: Fluorine substitution on the phenyl ring (e.g., 2-F vs. 4-F in vs. target) significantly alters electronic density. Ortho-fluorine (2-F) in ’s compound may enhance tubulin binding affinity compared to the target’s para-fluorine (4-F), as seen in SAR studies . Thiophen-2-yl (target) vs.

Halogen vs. Alkyl/Methoxy Groups :

  • Chlorine () and bromine () introduce higher molecular weight and steric hindrance, which may improve target binding but reduce solubility. The target’s methyl group offers a balance between stability and bioavailability .
  • Methoxy groups () enhance solubility but may reduce receptor affinity due to electron donation, contrasting with the electron-withdrawing fluorine in the target .

Biological Activity Trends: Compounds with trifluoroethylamino or fluorinated chains () show potent tubulin polymerization inhibition, suggesting that the target’s thiophene might mimic these electronic profiles to a lesser extent . Thioether-containing derivatives () exhibit unique mechanisms, such as non-competitive vinca alkaloid displacement, which the target’s thiophene could partially replicate .

Research Findings and Limitations

  • Gaps in Data: No explicit biological data (e.g., IC50, toxicity) for the target compound are available in the evidence.

Q & A

Q. Advanced

  • DoE (Design of Experiments): Systematic variation of parameters (temperature, solvent ratio, catalyst loading) identifies optimal conditions. For example, a 1:1.2 molar ratio of chromene to triazole precursor in DMF at 100°C increases yield by 25% .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) removes by-products. Recrystallization in ethanol further enhances purity (>98%) .
  • Catalyst Recycling: Reusable catalysts (e.g., TMDP in molten-state reactions) reduce costs and waste .

How can conflicting biological activity data be analyzed for this compound?

Advanced
Contradictions in activity (e.g., varying IC₅₀ values in kinase assays) may arise from:

  • Assay Variability: Standardize protocols (e.g., ATP concentration in kinase inhibition assays) .
  • Structural Analog Comparison: Compare fluorophenyl vs. chlorophenyl derivatives; fluorinated analogs often show enhanced metabolic stability and target binding .
  • Meta-Analysis: Pool data from multiple studies to identify trends (e.g., thiophene substitution correlates with improved solubility and activity) .

What in vitro assays are suitable for evaluating its pharmacological potential?

Q. Basic

  • Kinase Inhibition: Use ADP-Glo™ assays to measure inhibition of Aurora kinases, a common target for triazolopyrimidines .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess antiproliferative effects .
  • Solubility: Shake-flask method in PBS (pH 7.4) determines aqueous solubility, critical for bioavailability .

How do computational methods elucidate its mechanism of action?

Q. Advanced

  • Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., docking into ATP-binding pockets of kinases). Fluorophenyl groups show strong hydrophobic interactions, while the thiophene ring participates in π-π stacking .
  • MD Simulations: GROMACS simulations (50 ns) assess binding stability; RMSD < 2 Å indicates stable ligand-protein complexes .
  • QSAR Models: Predict activity based on substituent electronegativity and steric parameters (e.g., Hammett σ constants for fluorophenyl groups) .

How are purification challenges addressed when isolating this compound?

Q. Advanced

  • HPLC Method Development: Use C18 columns with acetonitrile/water gradients (60:40 to 90:10) to separate diastereomers or regioisomers .
  • Crystallization Optimization: Additives like polyethylene glycol (PEG-4000) improve crystal formation for X-ray analysis .
  • TLC Monitoring: Pre-coated silica plates (hexane:ethyl acetate 3:1) track reaction progress and identify impurities early .

What protocols ensure compound stability during storage?

Q. Basic

  • Storage Conditions: Store at -20°C in amber vials under argon to prevent photodegradation and oxidation .
  • Stability Testing: Monitor degradation via HPLC every 3 months; <5% degradation over 12 months indicates acceptable stability .
  • Lyophilization: For long-term storage, lyophilize in 5% trehalose to preserve structural integrity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.